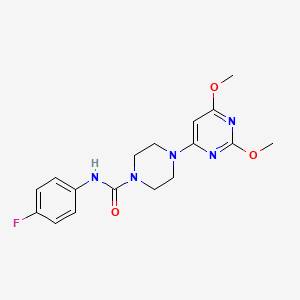

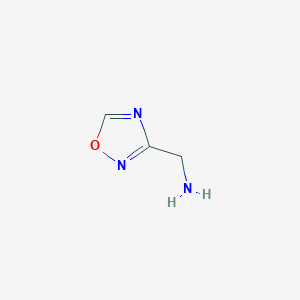

![molecular formula C21H19N3O4S B2993809 2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 953245-36-8](/img/structure/B2993809.png)

2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. In a study by Mohareb et al., a series of benzo[d]thiazole derivatives were synthesized, and most of them demonstrated high cytotoxicity against cancer cell lines, including HeLa and HepG2. Notably, compounds 8h, 10e, 12b, 12i, 14b, 14h, 14i, and 15i displayed IC50 values ranging from 0.18 to 0.32 µM against HepG2 cells . These findings suggest potential applications in cancer therapy.

Quorum Sensing Inhibition

Quorum sensing plays a crucial role in bacterial communication and virulence. Novel compounds that inhibit quorum sensing without being antibiotics are of interest. Researchers have designed and synthesized benzo[d]thiazole/quinoline-2-thiol derivatives, which may serve as quorum sensing inhibitors . These compounds could contribute to combating bacterial infections.

Cell Cycle Regulation and Apoptosis Induction

Another study investigated the effects of a benzo[d]thiazole-2-yl-4-aminoquinoline derivative (compound 5a) on MGC-803 cells. Compound 5a induced S phase arrest, up-regulated pro-apoptotic proteins, down-regulated anti-apoptotic proteins, activated caspase-3, and led to mitochondrial dysfunction, ultimately inducing cell apoptosis . This suggests potential applications in cancer treatment by modulating cell cycle progression and apoptosis pathways.

Hepatocellular Carcinoma (HCC) Inhibition

Compound 7e, derived from benzo[d]thiazole-2-thiol, inhibited the proliferation of HepG2 cells by inducing apoptosis in a concentration-dependent manner . Its potential as an HCC inhibitor warrants further investigation.

Kinase Inhibition

Several tested compounds emerged as c-MET kinase inhibitors, indicating moderate to good inhibitory activity . Kinase inhibitors are valuable in cancer therapy, as they target aberrant signaling pathways.

Future Directions

Mechanism of Action

Target of Action

The compound 2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . The primary targets of thiazole derivatives are often associated with these biological activities.

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups . For instance, some thiazole derivatives act as inhibitors of certain enzymes or receptors, while others may interact with DNA or RNA

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects that occur as a result of the compound’s interaction with its targets. For instance, some thiazole derivatives have been found to exhibit antimicrobial, antiretroviral, antifungal, and antineoplastic activities . .

properties

IUPAC Name |

[2-(diethylamino)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-3-23(4-2)21-22-16-10-9-13(11-17(16)29-21)28-18(25)12-24-19(26)14-7-5-6-8-15(14)20(24)27/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKZGJFZLJAHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

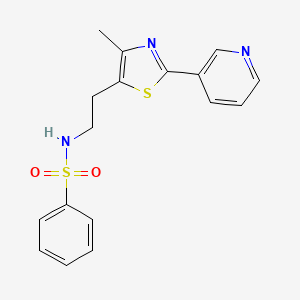

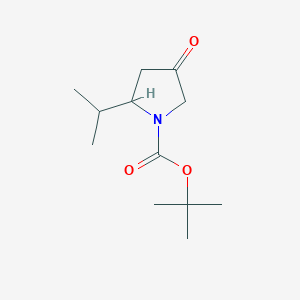

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

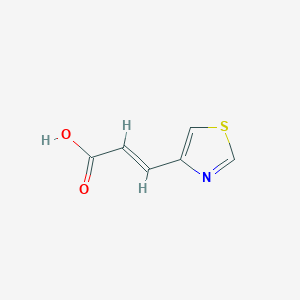

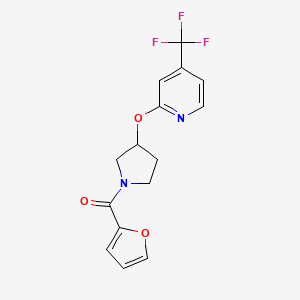

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

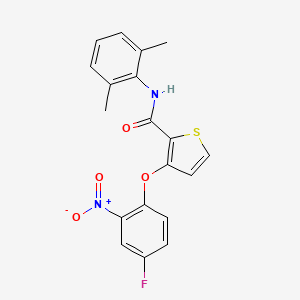

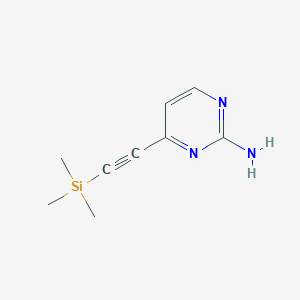

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)

![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)